Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate
Description
Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzoyl group, and a phenylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
62641-51-4 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-O-(N-benzoylanilino) 1-O-ethyl propanedioate |
InChI |
InChI=1S/C18H17NO5/c1-2-23-16(20)13-17(21)24-19(15-11-7-4-8-12-15)18(22)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI Key |
XVGYAOXNYMRWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)ON(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate typically involves the esterification of 3-oxo-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 3-oxo-3-phenylpropanoic acid reacts with ethanol in the presence of a strong acid like sulfuric acid to form the ester.
Benzoylation: The ester is then treated with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.
Amination: Finally, the compound is reacted with phenylamine to introduce the phenylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl and phenylamino groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors. The benzoyl and phenylamino groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Lacks the benzoyl and phenylamino groups.
Benzoylphenylamine: Lacks the ester group.
Phenylaminooxypropanoic acid: Lacks the ethyl ester group.
Uniqueness
Ethyl 3-{[benzoyl(phenyl)amino]oxy}-3-oxopropanoate is unique due to the combination of its ester, benzoyl, and phenylamino groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
